molecular formula C10H9Cl2N3 B2922553 1-[(2,6-dichlorophenyl)methyl]-1H-pyrazol-5-amine CAS No. 956438-99-6

1-[(2,6-dichlorophenyl)methyl]-1H-pyrazol-5-amine

Cat. No. B2922553
CAS RN: 956438-99-6
M. Wt: 242.1
InChI Key: RBBUZPGMZQSXCP-UHFFFAOYSA-N
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Description

“1-[(2,6-dichlorophenyl)methyl]-1H-pyrazol-5-amine” is a chemical compound with the molecular weight of 278.57 . It’s also known as "1-(2,6-dichlorobenzyl)-1H-pyrazol-5-ylamine hydrochloride" .


Molecular Structure Analysis

The InChI code for “this compound” is "1S/C10H9Cl2N3.ClH/c11-8-2-1-3-9(12)7(8)6-15-10(13)4-5-14-15;/h1-5H,6,13H2;1H" . This code provides a standard way to encode the compound’s molecular structure.

Mechanism of Action

Target of Action

The compound 1-[(2,6-dichlorophenyl)methyl]-1H-pyrazol-5-amine, also known as 1-(2,6-dichlorobenzyl)-1H-pyrazol-5-amine, is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are the parasites causing these diseases, specifically Leishmania aethiopica and Plasmodium berghei .

Mode of Action

It’s known that many pyrazole derivatives, such as propiconazole, work by inhibiting the 14-alpha demethylase enzyme, which is crucial for the synthesis of ergosterol, a component of the cell membrane of many parasites

Biochemical Pathways

The inhibition of the 14-alpha demethylase enzyme disrupts the synthesis of ergosterol, leading to an accumulation of 14-alpha-methyl sterols in the cell membrane of the parasite. This alters the structure and function of the membrane, inhibiting cellular growth and ultimately leading to the death of the parasite .

Pharmacokinetics

For instance, a related compound, N-(2,6-dichlorophenyl)-β-[(1-methylcyclohexyl)methoxy]methyl-N-(phenylmethyl)-1-pyrrolidineethanamine, was found to have a terminal half-life of 7.7 hours in rats and 22.9 hours in dogs

Result of Action

The result of the action of this compound is the inhibition of the growth of the targeted parasites, leading to their death. In vitro and in vivo studies have shown that pyrazole derivatives can have potent antileishmanial and antimalarial activities .

properties

IUPAC Name

2-[(2,6-dichlorophenyl)methyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N3/c11-8-2-1-3-9(12)7(8)6-15-10(13)4-5-14-15/h1-5H,6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBBUZPGMZQSXCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C(=CC=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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